Chlorobis(cyclooctene)iridium(I)dimer

Overview

Description

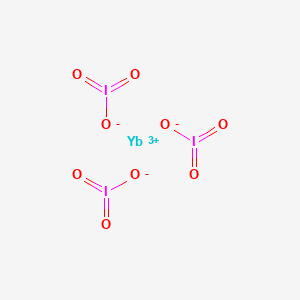

Chlorobis(cyclooctene)iridium(I)dimer, also known as Ir2Cl2(coe)4, is an organoiridium compound with the formula Ir2Cl2(C8H14)4, where C8H14 is cis-cyclooctene . It is a yellow, air-sensitive solid that is used as a precursor to many other organoiridium compounds and catalysts .

Synthesis Analysis

The compound is prepared by heating an alcohol solution of sodium hexachloroiridate with cyclooctene in ethanol .Molecular Structure Analysis

The molecular formula of Chlorobis(cyclooctene)iridium(I)dimer is C32H56Cl2Ir2 . The molecular weight is 896.13 .Chemical Reactions Analysis

Chlorobis(cyclooctene)iridium(I)dimer is used as a catalyst for several reactions . These include Isomerization-hydroboration reactions with nido-carboranyldiphosphine as a stabilizing ligand, Hydrogen peroxide oxidation of hydroxamic acids and their subsequent hetero Diels-Alder cycloaddition reactions, and Immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions .Physical And Chemical Properties Analysis

Chlorobis(cyclooctene)iridium(I)dimer is a solid at 20°C . It is air-sensitive and should be stored under inert gas . The melting point is 160-165°C (dec.) .Scientific Research Applications

Polymerization Catalyst : Chlorobis(cyclooctene)iridium(I) dimer is utilized in the polymerization of various cycloolefins, such as norbornene, cyclopentene, and cyclooctene. It acts as a catalyst in these reactions, although its activity varies depending on the specific olefin used (Porri, Rossi, Diversi, & Lucherini, 1974).

Catalysis in Oxygen-Evolution Reactions : The compound has been explored as a precatalyst in oxygen-evolution reactions, particularly in conjunction with cerium(IV) ammonium nitrate. It is believed to form an iridium-oxide-based catalyst during the reaction, which is critical in the oxygen-evolution process (Madadkhani, Allakhverdiev, & Najafpour, 2020).

Formation of Mixed Ethylenetetrafluoroethylene Complexes : This compound can react with C2F4 to yield mixed ethylenetetrafluoroethylene complexes. These complexes are significant for their potential in creating materials with novel properties, as the ethylene ligand can be substituted with different alkenes, including cyclooctene (van Gaal & van der Ent, 1973).

Synthesis of Mono- and Bis(iminoxolene)iridium Complexes : Chlorobis(cyclooctene)iridium(I) dimer is used in the synthesis of mono- and bis-iminoxolene iridium complexes. These complexes exhibit strong, covalent π bonding between the metal and the iminoxolene ligands, important for their chemical and physical properties (Do & Brown, 2022).

Organic Light-Emitting Diodes (OLEDs) : Formyl-substituted chloro-bridged iridium(III) dimers, related to chlorobis(cyclooctene)iridium(I), show potential as solid-state emitters in OLEDs. These compounds have demonstrated encouraging results in terms of emission and efficiency (Wong, Xie, Tourbillon, Sandroni, Cordes, Slawin, Samuel, & Zysman‐Colman, 2015).

Microwave-Accelerated Synthesis : Microwave irradiation has been used to accelerate the preparation of chloro-bridged iridium(III) dimers, indicating its utility in the efficient synthesis of iridium-based materials. This method simplifies the isolation of these compounds and is significant for advancing organometallic chemistry (Orwat, Oh, Zaranek, Kubicki, Januszewski, & Kownacki, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

cyclooctene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIQMGSHWWMCK-XFCUKONHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045899 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorobis(cyclooctene)iridium(I) dimer | |

CAS RN |

12246-51-4 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis((µ-chloro)bis(cyclooctene)iridium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Chlorobis(cyclooctene)iridium(I) dimer interact with cerium(IV) ammonium nitrate (CAN) to facilitate the oxygen-evolution reaction (OER)? What is the proposed composition of the active catalyst?

A1: While the exact mechanism is still under investigation, the research suggests that Chlorobis(cyclooctene)iridium(I) dimer acts as a pre-catalyst in the presence of CAN. During the OER, a solid forms which exhibits catalytic activity. This solid is not simply iridium oxide, as often suggested in literature, but rather a more complex material. [] Characterization techniques revealed the presence of iridium, cerium, carbon, nitrogen, and oxygen within this catalytic material. [] Therefore, it's proposed that the active catalyst is an iridium oxide-based compound containing these elements, likely formed through the interaction of the iridium complex with CAN. [] Further research is needed to elucidate the precise structure and mechanism of this complex catalyst.

Q2: Are there any spectroscopic observations that support the formation of a catalytically active species upon mixing Chlorobis(cyclooctene)iridium(I) dimer with CAN?

A2: Yes, the research observed distinct peaks in the electronic spectra (500-750 nm) when Chlorobis(cyclooctene)iridium(I) dimer was mixed with CAN. [] Interestingly, similar peaks were observed with other iridium complexes in the presence of CAN. [] This observation led the researchers to hypothesize that a similar iridium oxide-based compound might be responsible for the OER activity across various iridium complexes when combined with CAN. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)